Diethyl 4,4'-Azodibenzoate
Overview
Description
Diethyl 4,4’-Azodibenzoate is an organic compound with the molecular formula C18H18N2O4. It is a derivative of azobenzene, characterized by the presence of two ester groups attached to the benzene rings. This compound is known for its vibrant color and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 4,4’-Azodibenzoate can be synthesized through the esterification of 4,4’-azodibenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants under anhydrous conditions to yield the desired ester.
Industrial Production Methods: In an industrial setting, the synthesis of Diethyl 4,4’-Azodibenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, to optimize the production process.
Types of Reactions:
Oxidation: Diethyl 4,4’-Azodibenzoate can undergo oxidation reactions, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Hydrazine derivatives
Substitution: Various substituted esters
Scientific Research Applications
Diethyl 4,4’-Azodibenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other azobenzene derivatives.
Biology: Employed in studies involving photoresponsive materials due to its ability to undergo reversible photoisomerization.
Medicine: Investigated for potential use in drug delivery systems and as a component in photodynamic therapy.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of Diethyl 4,4’-Azodibenzoate involves its ability to undergo photoisomerization, where the compound switches between trans and cis configurations upon exposure to light. This property is exploited in various applications, such as molecular switches and light-responsive materials. The molecular targets and pathways involved include interactions with light-sensitive receptors and the modulation of molecular conformations.
Comparison with Similar Compounds
Azobenzene: Shares the azo group but lacks the ester functionalities.
Methyl 4,4’-Azodibenzoate: Similar structure with methyl ester groups instead of ethyl.
Ethyl 4,4’-Azodibenzoate: Similar structure with ethyl ester groups.
Uniqueness: Diethyl 4,4’-Azodibenzoate is unique due to its specific ester groups, which impart distinct chemical properties and reactivity compared to its analogs. Its ability to undergo photoisomerization makes it particularly valuable in applications requiring light-responsive behavior.
Properties
IUPAC Name |
ethyl 4-[(4-ethoxycarbonylphenyl)diazenyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-23-17(21)13-5-9-15(10-6-13)19-20-16-11-7-14(8-12-16)18(22)24-4-2/h5-12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFNOBALALSBCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283158 | |
Record name | Diethyl 4,4'-Azodibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40283158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7250-68-2 | |
Record name | 1,1′-Diethyl 4,4′-(1,2-diazenediyl)bis[benzoate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7250-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7250-68-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30133 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 4,4'-Azodibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40283158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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